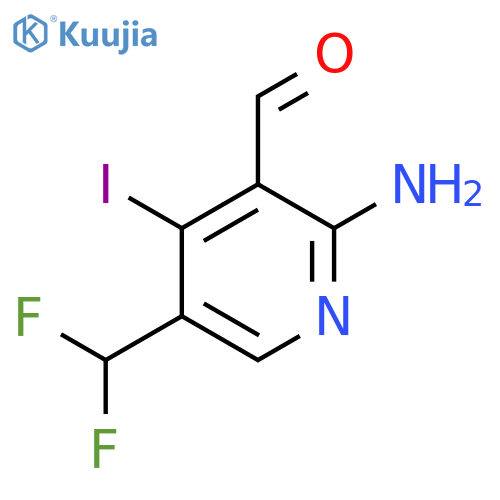Cas no 1805136-96-2 (2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde)

1805136-96-2 structure
商品名:2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde
CAS番号:1805136-96-2
MF:C7H5F2IN2O
メガワット:298.028680562973
CID:4854515
2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde
-
- インチ: 1S/C7H5F2IN2O/c8-6(9)3-1-12-7(11)4(2-13)5(3)10/h1-2,6H,(H2,11,12)
- InChIKey: RTRGURNWHJIUBZ-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=O)C(N)=NC=C1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 193
- トポロジー分子極性表面積: 56
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029068207-1g |
2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde |
1805136-96-2 | 97% | 1g |
$1,460.20 | 2022-04-01 |
2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde 関連文献
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
1805136-96-2 (2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde) 関連製品
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
